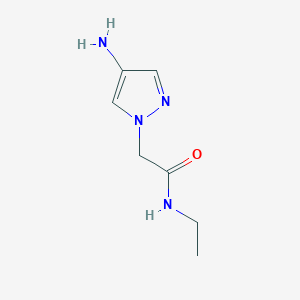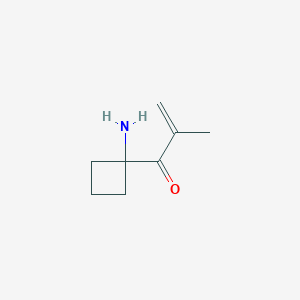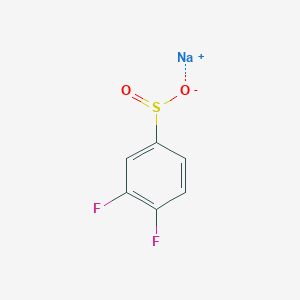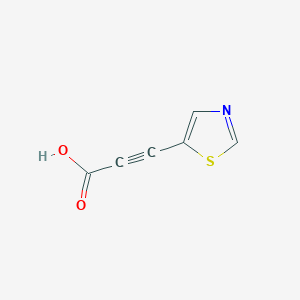
(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine is a synthetic organic compound that features a cyclopropyl group attached to a triazole ring, which is further connected to a methylpropan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Methylpropan-1-amine Moiety: This step involves the alkylation of the triazole ring with a suitable alkyl halide, followed by amination to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the triazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction could produce hydrogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its triazole ring is known to exhibit bioactivity, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The triazole ring could play a crucial role in binding to these targets, modulating their activity and leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
(1R)-1-(5-Phenyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine: Similar structure with a phenyl group instead of a cyclopropyl group.
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine lies in its cyclopropyl group, which can impart distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, bioactivity, and overall chemical behavior.
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
(1R)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H16N4/c1-5(2)7(10)9-11-8(12-13-9)6-3-4-6/h5-7H,3-4,10H2,1-2H3,(H,11,12,13)/t7-/m1/s1 |
InChIキー |
PJQBRJONVATLKW-SSDOTTSWSA-N |
異性体SMILES |
CC(C)[C@H](C1=NNC(=N1)C2CC2)N |
正規SMILES |
CC(C)C(C1=NNC(=N1)C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)

![2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)


![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)



